molecular formula C20H26FN3O4 B2408638 Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate CAS No. 2361584-02-1

Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate

Cat. No.: B2408638
CAS No.: 2361584-02-1
M. Wt: 391.443
InChI Key: ZRVBHSCYWYSWER-ZDUSSCGKSA-N
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Description

Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate is a complex organic compound with a versatile profile in chemical research. It has a piperidine backbone with various functional groups that impart unique properties, making it significant in several scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate involves multiple steps:

  • Formation of the piperidine core: : Starting with a suitable piperidine precursor, the initial step involves the synthesis of the piperidine ring through reactions like reductive amination or cyclization.

  • Introduction of functional groups: : Using reagents such as tert-butyl chloroformate and other electrophilic agents, the functional groups are strategically added.

  • Final coupling and purification: : The compound undergoes final coupling reactions with specific amines or other nucleophiles, followed by purification using chromatography.

Industrial Production Methods

Industrially, the compound is synthesized using scalable and cost-efficient methods. These might include flow chemistry techniques, which allow for continuous production and better control over reaction conditions. Additionally, the use of automated synthesizers ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions with agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions with reducing agents like lithium aluminum hydride can transform certain functional groups into their reduced forms.

  • Substitution: : Various nucleophiles can substitute the tert-butyl or other groups, altering the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, under controlled pH and temperature conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride in solvents like tetrahydrofuran.

  • Substitution: : Nucleophiles such as amines, thiols, and alcohols under conditions that favor nucleophilic substitution.

Major Products

The major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs that can be further studied for their unique properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactive sites allow for diverse chemical modifications.

Biology

In biological research, it serves as a model compound for studying enzyme interactions and binding affinities. The presence of fluorine and other functional groups makes it a candidate for fluorine-18 radiolabeling in PET imaging.

Medicine

Medically, it is explored for its potential in drug development, particularly in targeting specific receptors or enzymes in disease pathways. Its structural features make it a prototype for designing inhibitors.

Industry

In the industrial domain, it's used in materials science for developing advanced polymers and coatings, owing to its stability and reactivity.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. The presence of the fluoro and carbamoyl groups enhances its binding affinity and specificity. It can modulate biochemical pathways by inhibiting or activating enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-2-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxoethyl]piperidine-4-carboxamide

  • (S)-4-Amino-N-(4-fluorophenyl)-2-(tert-butoxycarbonyl)piperidine-1-carboxamide

  • N-(tert-Butyl)-3-[[(4-fluorophenyl)carbamoyl]amino]piperidine-1-carboxylate

Uniqueness

Compared to these similar compounds, Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate stands out due to its specific functional group arrangement, which imparts unique chemical reactivity and binding properties. This makes it highly valuable in specialized research and industrial applications.

Properties

IUPAC Name

tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O4/c1-5-17(25)23-16-11-14(8-9-15(16)21)22-18(26)13-7-6-10-24(12-13)19(27)28-20(2,3)4/h5,8-9,11,13H,1,6-7,10,12H2,2-4H3,(H,22,26)(H,23,25)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVBHSCYWYSWER-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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